![molecular formula C25H20N2OS2 B2739600 4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872197-54-1](/img/no-structure.png)
4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Description
The compound “4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” is a complex organic molecule that contains several functional groups and rings. It has a quinazoline core, which is a type of nitrogen-containing heterocycle . Quinazolines are known to exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinazoline core consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Quinazoline derivatives have been shown to have antitumor activity against various human cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinazoline is a light yellow crystalline solid that is soluble in water .Future Directions
Future research could focus on further exploring the biological activity of this compound and related quinazoline derivatives. This could include studies on their antitumor activity, as well as their potential uses in other areas such as antimicrobial, antimalarial, and anti-inflammatory treatments .
properties
CAS RN |
872197-54-1 |
---|---|
Product Name |
4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |
Molecular Formula |
C25H20N2OS2 |
Molecular Weight |
428.57 |
IUPAC Name |
3-(3-methylphenyl)-4-[(2-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C25H20N2OS2/c1-16-8-7-11-18(14-16)22-23-26(15-19-10-4-3-9-17(19)2)24(28)20-12-5-6-13-21(20)27(23)25(29)30-22/h3-14H,15H2,1-2H3 |
SMILES |
CC1=CC(=CC=C1)C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=CC=CC=C5C |
solubility |
not available |
Origin of Product |
United States |
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